molecular formula C20H22ClNO3S B1402872 Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1365962-47-5

Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1402872
CAS No.: 1365962-47-5
M. Wt: 391.9 g/mol
InChI Key: SVCCYEFMYXEENE-UHFFFAOYSA-N
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Description

This compound (CAS 1365962-47-5) is a functionalized tetrahydrobenzothiophene derivative featuring a 2-chloropropanoyl amino group at position 2, a phenyl-substituted cyclohexene ring at position 6, and an ethyl ester at position 2. Its molecular formula is C₂₀H₂₂ClNO₃S, with a molecular weight of 391.92 g/mol .

Properties

IUPAC Name

ethyl 2-(2-chloropropanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3S/c1-3-25-20(24)17-15-10-9-14(13-7-5-4-6-8-13)11-16(15)26-19(17)22-18(23)12(2)21/h4-8,12,14H,3,9-11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCCYEFMYXEENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 1365962-47-5) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H22_{22}ClNO3_3S
  • Molecular Weight : 391.92 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated that it induces apoptosis in various cancer cell lines, particularly breast cancer (MCF-7) cells. The following table summarizes key findings regarding its antitumor activity:

Study Cell Line IC50_{50} (µM)Mechanism
MCF-723.2Induction of apoptosis and cell cycle arrest
Other cancer lines49.9Apoptosis and necrosis induction

The compound's mechanism of action involves the activation of apoptotic pathways and cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed a significant increase in early and late apoptosis markers following treatment with this compound.

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells via mitochondrial pathways, leading to cytochrome c release and caspase activation.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
  • Inhibition of Autophagy : Interestingly, it has been shown to inhibit autophagic processes that could otherwise lead to cell survival under stress conditions.

Study on MCF-7 Cells

In a detailed study conducted by researchers , treatment with this compound resulted in:

  • Reduction in Cell Viability : A decrease in cell viability by approximately 26.86% was observed after 48 hours.
  • Apoptosis Rates : Early apoptosis was noted at 8.73%, while late apoptosis reached 18.13%, indicating effective induction of programmed cell death.

Comparative Analysis with Other Compounds

In comparative studies against other known antitumor agents:

Compound IC50_{50} (µM)Activity Type
Ethyl Compound23.2Apoptosis
Compound X30.0Apoptosis
Compound Y40.0Cytotoxicity

These results indicate that this compound exhibits superior potency compared to some existing therapies.

Comparison with Similar Compounds

Substituent Variations in Acylated Tetrahydrobenzothiophenes

The following table summarizes key analogs and their structural/physicochemical differences:

Compound Name Substituent (Position 2) Position 6 Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key References
Target Compound 2-Chloropropanoyl Phenyl C₂₀H₂₂ClNO₃S 391.92 1365962-47-5
Ethyl 2-[(2-Bromobutanoyl)Amino]-6-Phenyl-... 2-Bromobutanoyl Phenyl C₂₁H₂₄BrNO₃S 450.40 1365962-48-6
Ethyl 2-Benzamido-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate Benzamido H (unsubstituted) C₁₈H₁₉NO₃S 341.41 Not Provided
2-[(3-Chloropropanoyl)Amino]-6-Ethyl-... 3-Chloropropanoyl Ethyl C₁₄H₁₉ClN₂O₂S 314.83 353478-52-1
Ethyl 2-Amino-6-(tert-Pentyl)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate Amino tert-Pentyl C₁₇H₂₅NO₂S 307.45 139950-90-6

Key Observations :

  • Acyl Group Position: The 3-chloropropanoyl analog (CAS 353478-52-1) differs in chloro placement, altering electronic distribution and possibly metabolic stability compared to the 2-chloro isomer .
  • Phenyl vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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